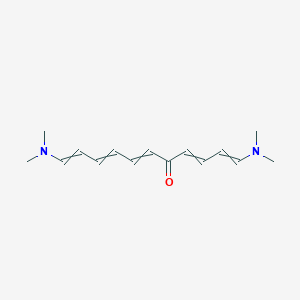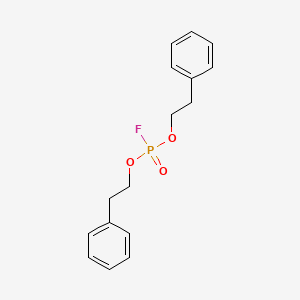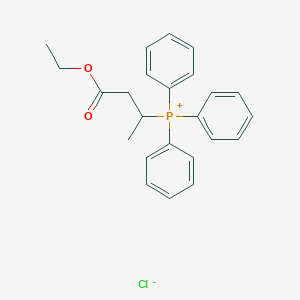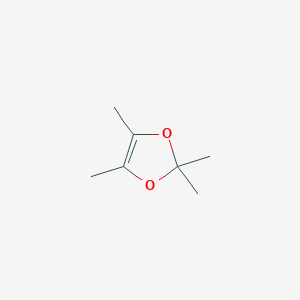
Chloromethyl 5-chlorododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 5-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol It is a chlorinated ester, specifically a chloromethyl ester of 5-chlorododecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chlorododecanoate can be synthesized through the esterification of 5-chlorododecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 5-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions to ensure complete hydrolysis.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include various substituted dodecanoates.
Hydrolysis: The primary products are 5-chlorododecanoic acid and chloromethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 5-chlorododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Wirkmechanismus
The mechanism of action of chloromethyl 5-chlorododecanoate primarily involves its reactivity as an ester. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing 5-chlorododecanoic acid and chloromethyl alcohol. These products can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme studies or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 5-chlorodecanoate: A shorter-chain analog with similar reactivity but different physical properties.
Chloromethyl 5-chloroundecanoate: Another analog with one fewer carbon in the chain, affecting its solubility and reactivity.
Uniqueness
Chloromethyl 5-chlorododecanoate is unique due to its specific chain length and the presence of both chloromethyl and chlorododecanoate groups. This combination of functional groups imparts distinct chemical properties, making it particularly useful in certain synthetic and research applications .
Eigenschaften
CAS-Nummer |
80419-01-8 |
|---|---|
Molekularformel |
C13H24Cl2O2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
chloromethyl 5-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-8-12(15)9-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI-Schlüssel |
NHSXKNLOSXLLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)




![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)

![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
